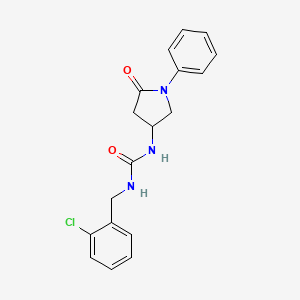

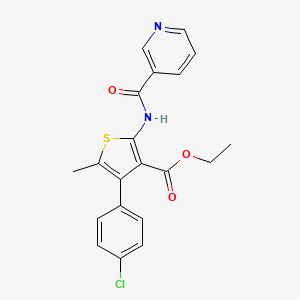

1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Enantioselective Reactions

Asymmetric, catalytic reactions of oxocarbenium ions have been reported, utilizing simple, chiral urea and thiourea derivatives as catalysts. These substances catalyze the enantioselective substitution of silyl ketene acetals onto 1-chloroisochromans, involving anion binding by the chiral catalyst to generate a reactive oxocarbenium ion. Catalysts with tertiary benzylic amide groups, particularly those derived from enantioenriched 2-arylpyrrolidine derivatives, afforded the highest enantioselectivities (Reisman, Doyle, & Jacobsen, 2008).

Urea-Fluoride Interaction

The interaction between 1,3-bis(4-nitrophenyl)urea and various oxoanions in MeCN solution leads to bright yellow 1:1 complexes, demonstrating the significance of urea-fluoride interactions. This interaction initially forms a stable 1:1 complex through hydrogen bonding, which upon addition of a second equivalent induces urea deprotonation due to the formation of HF2-. This process highlights the nature of urea-fluoride interaction as both incipient and definitive in proton transfer (Boiocchi et al., 2004).

Cytokinin-Like Activity in Plant Morphogenesis

Urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified for their cytokinin-like activity, often exceeding that of adenine compounds. These compounds are significant in in vitro plant morphogenesis studies for their role in cell division and differentiation. Recent structure-activity relationship studies have led to the identification of new urea cytokinins and other derivatives specifically enhancing adventitious root formation, showcasing the diverse applications of urea derivatives in plant biology (Ricci & Bertoletti, 2009).

Anticancer Potential

1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity on human adenocarcinoma cells in vitro. Some derivatives were found to be at least as cytotoxic as chlorambucil, a known anticancer agent, indicating the potential of certain urea derivatives as anticancer agents (Gaudreault et al., 1988).

Hydroamination Catalysis

The intramolecular exo-hydroamination of N-alkenyl ureas, catalyzed by a gold(I) N-heterocyclic carbene complex at or near room temperature, forms nitrogen heterocycles in excellent yield. This highlights the catalytic capabilities of urea derivatives in organic synthesis (Bender & Widenhoefer, 2006).

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-16-9-5-4-6-13(16)11-20-18(24)21-14-10-17(23)22(12-14)15-7-2-1-3-8-15/h1-9,14H,10-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPADEKWJMICDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)